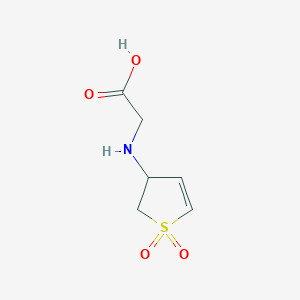

2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4S/c8-6(9)3-7-5-1-2-12(10,11)4-5/h1-2,5,7H,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCKHIKDKBWSEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378197 | |

| Record name | SBB027451 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201990-24-1 | |

| Record name | SBB027451 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathway for 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for the novel compound 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid. Due to the limited availability of direct synthesis information for this specific molecule, this document provides a detailed, plausible route based on established chemical transformations of related compounds. The proposed synthesis commences with the commercially available butadiene sulfone (3-sulfolene) and proceeds through key intermediates, including 3-amino-2,3-dihydrothiophene-1,1-dioxide. This guide offers detailed experimental protocols, data presentation in tabular format for clarity, and visual representations of the synthetic and experimental workflows.

Proposed Synthetic Pathway

The synthesis of this compound is envisioned as a three-step process:

-

Bromination of Butadiene Sulfone: Butadiene sulfone (3-sulfolene) is first brominated to yield 3-bromo-2,3-dihydrothiophene-1,1-dioxide. This introduces a leaving group at the 3-position, which is crucial for the subsequent amination step.

-

Amination of 3-Bromo-2,3-dihydrothiophene-1,1-dioxide: The bromo-derivative is then subjected to nucleophilic substitution with ammonia to produce the key intermediate, 3-amino-2,3-dihydrothiophene-1,1-dioxide (3-aminosulfolene).

-

N-Alkylation and Hydrolysis: Finally, 3-aminosulfolene undergoes N-alkylation with ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the target compound, this compound.

The overall synthetic scheme is depicted below:

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for each step of the proposed synthesis.

Step 1: Synthesis of 3-Bromo-2,3-dihydrothiophene-1,1-dioxide

This procedure is adapted from analogous bromination reactions of activated alkenes.

Materials:

-

Butadiene sulfone (3-sulfolene)

-

Bromine (Br₂)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butadiene sulfone (1.0 eq) in a minimal amount of deionized water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in deionized water dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Extract the reaction mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-bromo-2,3-dihydrothiophene-1,1-dioxide.

Step 2: Synthesis of 3-Amino-2,3-dihydrothiophene-1,1-dioxide (3-Aminosulfolene)

This protocol is based on nucleophilic substitution reactions of alkyl halides with ammonia.

Materials:

-

3-Bromo-2,3-dihydrothiophene-1,1-dioxide

-

Aqueous ammonia (concentrated)

-

Ethanol

-

Diethyl ether

Procedure:

-

In a sealed pressure vessel, dissolve 3-bromo-2,3-dihydrothiophene-1,1-dioxide (1.0 eq) in ethanol.

-

Add an excess of concentrated aqueous ammonia (10-20 eq) to the solution.

-

Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

Dissolve the residue in a minimal amount of water and extract with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to basic (pH > 10) with a suitable base (e.g., NaOH) if necessary.

-

Extract the aqueous layer with a continuous extractor using a suitable solvent (e.g., chloroform) for 24 hours.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-2,3-dihydrothiophene-1,1-dioxide.

Step 3: Synthesis of this compound

This two-part procedure involves N-alkylation followed by ester hydrolysis.

Part A: N-Alkylation with Ethyl Bromoacetate

Materials:

-

3-Amino-2,3-dihydrothiophene-1,1-dioxide

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred solution of 3-amino-2,3-dihydrothiophene-1,1-dioxide (1.0 eq) in acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

-

Add ethyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ethyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)acetate.

-

Purify the crude product by column chromatography on silica gel.

Part B: Hydrolysis of the Ester

Materials:

-

Ethyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)acetate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the purified ester (1.0 eq) in a mixture of THF and water.

-

Add an aqueous solution of LiOH (1.5 eq) or NaOH (1.5 eq).

-

Stir the mixture at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Data Presentation

The following tables summarize representative quantitative data for the proposed synthetic steps, based on analogous reactions found in the literature.

| Step 1: Bromination of Butadiene Sulfone | |

| Reactant | Molar Ratio |

| Butadiene Sulfone | 1.0 |

| Bromine | 1.05 |

| Parameter | Value |

| Temperature | 0-5 °C, then RT |

| Reaction Time | 2 hours |

| Representative Yield | 70-80% |

| Step 2: Amination of 3-Bromo-2,3-dihydrothiophene-1,1-dioxide | |

| Reactant | Molar Ratio |

| 3-Bromo-2,3-dihydrothiophene-1,1-dioxide | 1.0 |

| Aqueous Ammonia | 10-20 |

| Parameter | Value |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Representative Yield | 50-60% |

| Step 3a: N-Alkylation with Ethyl Bromoacetate | |

| Reactant | Molar Ratio |

| 3-Amino-2,3-dihydrothiophene-1,1-dioxide | 1.0 |

| Ethyl Bromoacetate | 1.1 |

| Base (e.g., K₂CO₃) | 1.5 |

| Parameter | Value |

| Temperature | 50-60 °C |

| Reaction Time | 6-12 hours |

| Representative Yield | 60-70% |

| Step 3b: Ester Hydrolysis | |

| Reactant | Molar Ratio |

| Ethyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)acetate | 1.0 |

| Base (e.g., LiOH) | 1.5 |

| Parameter | Value |

| Temperature | Room Temperature |

| Reaction Time | 4-8 hours |

| Representative Yield | >90% |

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for a single synthetic step.

Caption: General experimental workflow for a synthetic step.

"2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" chemical properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid." This guide provides a comprehensive overview based on the known properties of the sulfolane scaffold and structurally related compounds. All experimental data and protocols should be considered predictive and require experimental validation.

Introduction

"this compound" is a heterocyclic compound featuring a sulfolane (tetrahydrothiophene-1,1-dioxide) core functionalized with an aminoacetic acid moiety. The sulfolane ring is a recognized pharmacophore present in a variety of biologically active molecules.[1][2][3] Derivatives of sulfolane have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This technical guide aims to provide a detailed overview of the known and predicted chemical properties, a plausible synthetic route, and potential biological significance of this compound to facilitate further research and development.

Chemical Properties

While specific experimental data for the title compound is scarce, its fundamental properties can be summarized, and others can be inferred from the well-characterized sulfolane parent molecule and its derivatives.[5][6][7]

Physicochemical Data

The following table summarizes the known and estimated physicochemical properties.

| Property | Value | Source/Comment |

| CAS Number | 201990-24-1 | Commercial Supplier |

| Molecular Formula | C₆H₉NO₄S | Commercial Supplier |

| Molecular Weight | 191.20 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | Based on similar amino acid derivatives. |

| Melting Point | Not available | Expected to be a solid with a relatively high melting point due to the amino acid and sulfone groups. |

| Boiling Point | Not available | Likely to decompose at high temperatures. |

| Solubility | Predicted: Soluble in water and polar organic solvents (e.g., DMSO, DMF).[1][8] | The amino acid and sulfone moieties are expected to confer high polarity. |

| pKa | Not available | Expected to have at least two pKa values corresponding to the carboxylic acid and the secondary amine. |

Spectral Data (Predicted)

Detailed spectral analysis would be required for definitive structural confirmation. The following are predicted spectral characteristics based on the compound's structure.

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the CH₂ groups of the sulfolane ring, a methine proton (CH-N), the N-H proton, the methylene protons of the acetic acid moiety, and a carboxylic acid proton. Chemical shifts will be influenced by the electron-withdrawing sulfone group. |

| ¹³C NMR | Resonances for the four distinct carbon atoms of the sulfolane ring, the methylene carbon of the acetic acid group, and the carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (carboxylic acid), S=O stretching (sulfone), and O-H stretching (carboxylic acid). |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Synthesis and Characterization

A plausible synthetic route for "this compound" involves the N-alkylation of a 3-aminosulfolane precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide), a commercially available starting material.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sulfolane - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. A review of analytical methods for the determination of sulfolane and alkanolamines in environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid (CAS 201990-24-1)

Disclaimer: This document provides a summary of publicly available information regarding the specified chemical compound. Due to a lack of extensive published research, this guide focuses on chemical identification, potential synthetic pathways, and the biological context of structurally related molecules. Detailed experimental protocols, quantitative biological data, and specific signaling pathway involvement for this compound are not available in the public domain at the time of writing.

Chemical Identification and Properties

2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid is a heterocyclic organic compound. The core structure features a saturated five-membered ring containing a sulfone group (a sulfur atom double-bonded to two oxygen atoms), known as a sulfolane or tetrahydrothiophene-1,1-dioxide ring. This ring is substituted with an aminoacetic acid group at the 3-position.

| Property | Value |

| CAS Number | 201990-24-1 |

| Molecular Formula | C₆H₉NO₄S |

| Molecular Weight | 191.21 g/mol |

| IUPAC Name | This compound |

| Synonyms | N-(1,1-Dioxido-2,3-dihydro-3-thienyl)glycine |

This compound is commercially available from several chemical suppliers, indicating its use as a building block in organic synthesis.

Potential Synthesis

While a specific, validated experimental protocol for the synthesis of this compound is not publicly documented, a plausible synthetic route can be proposed based on established methods for the synthesis of N-substituted 3-aminodihydrothiophene-1,1-dioxides. A common strategy involves the reaction of a suitable sulfolene precursor with an amine.

One potential pathway involves the conjugate addition of an amine to a 2-sulfolene or 3-sulfolene precursor. For instance, the reaction of 3-sulfolene with an amine can lead to the formation of the desired 3-amino substituted sulfolane ring system.

Hypothetical Synthetic Workflow

The following diagram illustrates a potential synthetic route. This is a generalized representation and has not been experimentally verified for this specific compound.

Caption: Hypothetical synthesis of the target compound.

General Experimental Protocol (Illustrative)

-

Michael Addition: 3-Sulfolene is reacted with a glycine ester (e.g., glycine ethyl ester) in a suitable solvent, often in the presence of a base to facilitate the conjugate addition. The reaction mixture is typically stirred at a controlled temperature until the starting materials are consumed.

-

Work-up and Purification: The reaction mixture is worked up to isolate the intermediate ester product. This may involve extraction and chromatographic purification.

-

Ester Hydrolysis: The isolated intermediate ester is then subjected to hydrolysis, for example, by treatment with an aqueous base (like NaOH or LiOH) followed by acidification, to yield the final carboxylic acid product.

-

Final Purification: The final product is purified, for instance, by recrystallization, to obtain the desired this compound.

Biological Relevance of the Core Structure

There is no specific biological activity data available for this compound in the reviewed literature. However, the sulfolane (tetrahydrothiophene-1,1-dioxide) and substituted thiophene motifs are present in various biologically active molecules.

-

Sulfolane Derivatives: The sulfolane ring is considered a valuable scaffold in medicinal chemistry. Derivatives have been investigated for a range of activities, including as non-electrophilic activators of the antioxidant response element (ARE), which is relevant in neuroprotective and anti-inflammatory pathways.[1]

-

Thiophene Derivatives: The thiophene ring is a common heterocycle in pharmaceuticals. N-substituted 2-aminothiophenes, for example, are found in drugs with neuroleptic, anti-inflammatory, and antiviral properties. The substitution pattern on the thiophene ring is crucial for determining the specific biological activity.

The combination of the sulfolane core with an amino acid side chain in the target molecule suggests it could be explored as a potential modulator of biological pathways where such functionalities are recognized. However, without experimental data, any potential biological role remains speculative.

Data Presentation

Due to the absence of quantitative data in the public domain for CAS 201990-24-1, no data tables for biological activity (e.g., IC₅₀, Kᵢ) or physicochemical properties (e.g., solubility, pKa) can be provided.

Signaling Pathways and Experimental Workflows

No specific signaling pathways or detailed experimental workflows involving this compound have been published. Therefore, no diagrams for these can be generated.

Conclusion

"this compound" (CAS 201990-24-1) is a commercially available chemical compound, likely utilized as a synthetic intermediate. While its direct biological functions are uncharacterized, its structural components are found in molecules with a wide range of pharmacological activities. The synthesis can be hypothetically achieved through standard organic chemistry reactions, such as a Michael addition followed by hydrolysis. Further research is required to determine the specific properties and potential applications of this compound.

References

An In-Depth Technical Overview of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the molecular structure and properties of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid. Due to the limited availability of published experimental data in the public domain, this guide also presents a theoretical synthetic approach and logical structural relationships to aid researchers in their work with this compound.

Core Molecular Structure and Properties

This compound is a heterocyclic compound featuring a sulfone group within a five-membered dihydrothiophene ring, which is further functionalized with an aminoacetic acid side chain. The presence of the polar sulfone and carboxylic acid groups, along with the secondary amine, suggests that this molecule is likely a solid at room temperature with some degree of aqueous solubility.

Chemical Identity and Physical Properties

A summary of the key identifiers and physicochemical properties of the molecule is presented in Table 1. This information has been aggregated from various chemical supplier databases.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | N-(1,1-Dioxido-2,3-dihydro-3-thienyl)glycine | [1] |

| CAS Number | 201990-24-1 | [1] |

| Molecular Formula | C₆H₉NO₄S | [1][2] |

| Molecular Weight | 191.20 g/mol | [1][2] |

| Appearance | Not specified (likely a solid) | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

| Solubility | Not specified | N/A |

Note: "N/A" indicates that the data is not available in the public domain search results.

Hypothetical Synthesis Protocol

While no specific experimental protocols for the synthesis of this compound have been found in the reviewed scientific literature or patent databases, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential two-step synthesis is outlined below. This protocol is theoretical and has not been experimentally validated according to the available literature.

Step 1: Synthesis of 3-Amino-2,3-dihydrothiophene-1,1-dioxide

The synthesis would likely begin with a suitable precursor, such as 2,5-dihydrothiophene-1,1-dioxide. Introduction of an amino group at the 3-position could be achieved through various methods, for instance, via an electrophilic amination or through a sequence of bromination and subsequent amination.

Step 2: N-Alkylation with a Glycine Equivalent

The resulting 3-amino-2,3-dihydrothiophene-1,1-dioxide would then be reacted with a suitable two-carbon synthon to introduce the acetic acid moiety. A common method for this transformation is N-alkylation using an ethyl bromoacetate followed by hydrolysis of the ester to the carboxylic acid.

Detailed Hypothetical Procedure:

-

Reaction Setup: To a solution of 3-amino-2,3-dihydrothiophene-1,1-dioxide in a polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like triethylamine (TEA).

-

N-Alkylation: Slowly add ethyl bromoacetate to the reaction mixture at room temperature. The reaction would be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation of Ester Intermediate: The reaction mixture would then be quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers would be combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl ester intermediate.

-

Saponification: The crude ester would be dissolved in a mixture of ethanol and water, followed by the addition of a base such as sodium hydroxide. The mixture would be stirred at room temperature or gently heated to facilitate the hydrolysis of the ester.

-

Final Product Isolation: After the hydrolysis is complete (as monitored by TLC), the reaction mixture would be cooled, and the pH would be adjusted to an acidic value (e.g., pH 3-4) using a dilute acid like hydrochloric acid. This would protonate the carboxylate, leading to the precipitation of the final product, this compound. The solid product would then be collected by filtration, washed with cold water, and dried.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

A Comprehensive Technical Guide to the Spectroscopic Data of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds, particularly N-substituted 3-aminothiolane-1,1-dioxide derivatives and related amino acids. This document also outlines a plausible experimental protocol for its synthesis and characterization.

Molecular Structure

IUPAC Name: this compound CAS Number: 201990-24-1 Molecular Formula: C₆H₉NO₄S Molecular Weight: 191.21 g/mol

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound. These predictions are derived from data reported for analogous structures in the scientific literature.[1]

¹H NMR (Proton NMR) Spectroscopic Data

Predicted solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Notes |

| ~8.0 - 9.0 | Broad Singlet | 1H | -COOH | Chemical shift is concentration and temperature dependent; may exchange with D₂O. |

| ~4.0 - 4.5 | Multiplet | 1H | H-3 (methine) | Coupled to protons on C-2 and the NH group. |

| ~3.5 - 3.8 | Multiplet | 2H | H-2 (methylene) | Diastereotopic protons, may appear as complex multiplets. |

| ~3.3 - 3.6 | Multiplet | 2H | H-4 (methylene) | Diastereotopic protons, may appear as complex multiplets. |

| ~3.2 | Singlet/Doublet | 2H | -CH₂- (acetic acid) | May show coupling to the NH proton. |

| ~2.5 - 3.0 | Broad Singlet | 1H | -NH- | Chemical shift is variable; may exchange with D₂O. |

¹³C NMR (Carbon NMR) Spectroscopic Data

Predicted solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Carbon Atom Assignment | Notes |

| ~170 - 175 | C=O (Carboxylic Acid) | |

| ~55 - 60 | C-3 (methine) | Carbon attached to the amino group. |

| ~50 - 55 | -CH₂- (acetic acid) | |

| ~45 - 50 | C-2 (methylene) | |

| ~25 - 30 | C-4 (methylene) |

IR (Infrared) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching, broad |

| ~3350 | N-H | Stretching |

| ~1730 | C=O (Carboxylic Acid) | Stretching |

| ~1600 | N-H | Bending |

| 1320 - 1280 | S=O (Sulfone) | Asymmetric Stretching |

| 1150 - 1110 | S=O (Sulfone) | Symmetric Stretching |

MS (Mass Spectrometry) Data

| m/z | Ion | Fragmentation Pathway |

| 192.0274 | [M+H]⁺ | Molecular ion peak (positive ion mode) |

| 190.0118 | [M-H]⁻ | Molecular ion peak (negative ion mode) |

| 146 | [M-COOH]⁺ | Loss of the carboxyl group |

| 118 | [M-CH₂COOH]⁺ | Loss of the acetic acid moiety |

Experimental Protocols

The following outlines a general and plausible methodology for the synthesis and spectroscopic characterization of this compound.

Synthesis: N-Alkylation of 3-Amino-2,3-dihydrothiophene-1,1-dioxide

This synthesis involves the N-alkylation of 3-amino-2,3-dihydrothiophene-1,1-dioxide with a haloacetic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

Materials:

-

3-Amino-2,3-dihydrothiophene-1,1-dioxide hydrochloride

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate (EtOAc) for extraction

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

-

N-Alkylation:

-

To a solution of 3-amino-2,3-dihydrothiophene-1,1-dioxide hydrochloride (1 equivalent) in DMF, add K₂CO₃ (2.5 equivalents) and stir at room temperature for 30 minutes to neutralize the hydrochloride and form the free amine.

-

Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature, pour it into water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)acetate.

-

Purify the crude product by column chromatography on silica gel.

-

-

Ester Hydrolysis:

-

Dissolve the purified ester in a mixture of THF and water (or methanol).

-

Add LiOH or NaOH (1.5 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, this compound.

-

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source in both positive and negative ion modes to confirm the molecular weight and elemental composition.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for the target compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic characterization.

References

A Theoretical Exploration of the Biological Potential of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

Executive Summary: This technical whitepaper provides a comprehensive theoretical analysis of the potential biological activities of the novel chemical entity, 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid (CAS No. 201990-24-1). As a compound available for research purposes but lacking published biological data, this document explores its potential pharmacological relevance based on the known activities of its core structural motifs: the 1,1-dioxido-2,3-dihydrothiophen (a cyclic sulfone) and the aminothiophene scaffold. We hypothesize potential anti-inflammatory, anti-neoplastic, and neurological activities. This paper outlines detailed, albeit theoretical, experimental protocols to investigate these hypotheses and presents potential signaling pathway interactions. The information herein is intended to serve as a foundational guide for researchers and drug development professionals interested in the prospective therapeutic applications of this and related molecules.

Introduction: A Molecule of Interest

This compound is a small molecule incorporating a cyclic sulfone (sulfolane) ring, a secondary amine, and a carboxylic acid moiety. The sulfone group is a key feature in various biologically active compounds, and the aminothiophene core is a well-established pharmacophore. The combination of these functionalities in a single, relatively rigid structure suggests the potential for specific interactions with biological targets. While this specific molecule is not extensively profiled in scientific literature, its constituent parts are present in compounds with demonstrated biological effects.

Hypothesized Biological Activities

Based on the known pharmacology of structurally related compounds, we can postulate several potential biological activities for this compound.

-

Anti-Inflammatory Activity: Derivatives of sulfones have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12).

-

Anti-Neoplastic Activity: Various thiophene derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The proposed mechanisms often involve cell cycle arrest and induction of apoptosis.

-

Neurological Activity: The aminothiophene scaffold is present in molecules with activity against central nervous system targets, including acetylcholinesterase (AChE) and other receptors. Derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones have shown promise as antiseizure and antinociceptive agents.

Proposed Experimental Protocols for Activity Screening

To empirically determine the biological activity of this compound, a tiered screening approach is recommended.

General Cytotoxicity Assessment

-

Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

-

Anti-Inflammatory Activity Screening

-

Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

-

Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.

-

Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: Determine the concentration-dependent inhibitory effect of the compound on NO production and calculate the IC50 value.

-

Acetylcholinesterase (AChE) Inhibition Assay

-

Protocol: Ellman's Method

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Enzyme Reaction: In a 96-well plate, mix the AChE enzyme solution with the test compound at various concentrations and incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding ATCI and DTNB. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Absorbance Reading: Monitor the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of enzyme inhibition for each concentration of the test compound. Calculate the IC50 value.

-

Potential Signaling Pathway Interactions (Hypothetical)

Given the potential anti-inflammatory and anti-neoplastic activities, this compound could potentially modulate key signaling pathways such as the NF-κB and MAPK pathways.

Hypothetical Workflow for Investigating Pathway Modulation

Caption: A hypothetical experimental workflow to assess the compound's effect on inflammatory signaling.

Hypothetical NF-κB Signaling Pathway Inhibition

Caption: A diagram illustrating the potential inhibition of the NF-κB signaling pathway by the test compound.

Data Presentation: A Template for Quantitative Analysis

Should the proposed experiments yield quantitative data, it is imperative to structure the results for clear comparison.

| Assay Type | Cell Line / Enzyme | Parameter | Test Compound | Reference Compound |

| Cytotoxicity | A549 | IC50 (µM) | [Insert Value] | Doxorubicin: [Value] |

| Cytotoxicity | MCF-7 | IC50 (µM) | [Insert Value] | Doxorubicin: [Value] |

| Anti-inflammatory | RAW 264.7 | IC50 (µM) for NO Inhibition | [Insert Value] | Dexamethasone: [Value] |

| Enzyme Inhibition | AChE | IC50 (µM) | [Insert Value] | Donepezil: [Value] |

Conclusion and Future Directions

While this compound remains an uncharacterized molecule, its chemical architecture suggests a high potential for biological activity. The sulfone and aminothiophene moieties are well-represented in a variety of pharmacologically active agents. This whitepaper puts forth a theoretical framework for its investigation, hypothesizing anti-inflammatory, anti-neoplastic, and neurological activities. The detailed experimental protocols and hypothetical pathway interactions are intended to guide future research. Empirical validation of these hypotheses is a crucial next step and could uncover a novel therapeutic lead. Subsequent studies should focus on target identification, structure-activity relationship (SAR) studies, and in vivo efficacy models to fully elucidate the pharmacological profile of this promising compound.

The Emerging Therapeutic Potential of Thiophene Derivatives: A Mechanistic Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] This guide delves into the multifaceted mechanisms of action of thiophene derivatives, with a particular focus on their role as enzyme inhibitors and their potential in various therapeutic areas. While specific data on "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" remains limited to its chemical identity[2], this document synthesizes the broader knowledge of related thiophene compounds to provide a comprehensive mechanistic framework for researchers.

Core Mechanism: Enzyme Inhibition

A primary mechanism through which thiophene derivatives exert their biological effects is the inhibition of a wide array of enzymes. This inhibitory action is often potent and can be highly specific, making these compounds attractive candidates for drug development.

Cytochrome P450 Inhibition

Thiophene derivatives have been identified as mechanism-based inhibitors of cytochrome P450 (CYP) enzymes, a critical family of enzymes involved in drug metabolism. Tienilic acid, a well-studied thiophene derivative, serves as a classic example. It causes the irreversible inactivation of CYP2C9. The proposed mechanism involves the metabolic activation of the thiophene ring by the enzyme to form a reactive thiophene sulfoxide intermediate. This electrophilic species then covalently binds to a nucleophilic amino acid residue within the active site of the enzyme, leading to its inactivation.[3]

Key Kinetic Parameters for CYP2C10 (2C9) Inactivation by Tienilic Acid: [3]

| Parameter | Value |

| t1/2,max | 3.4 min |

| kinact | 3.6 x 10-3 s-1 |

| KI | 4.3 µM |

| kinact/KI | 813 L mol-1 s-1 |

| Partition Ratio | 11.6 |

Neuraminidase Inhibition

In the realm of antiviral research, novel thiophene derivatives have been discovered as potent inhibitors of neuraminidase (NA), a key enzyme for the influenza virus.[4] Through a combination of pharmacophore-based virtual screening and molecular dynamics simulations, a lead compound was identified and subsequently optimized. The thiophene moiety plays a crucial role in binding to the active site of the neuraminidase enzyme.[4]

Inhibitory Activity of a Novel Thiophene Derivative (Compound 4b) against Neuraminidase: [4]

| Compound | NA IC50 (µM) | Antiviral EC50 (µM) (H5N1-DW) |

| 4b | 0.03 | 1.59 |

| Oseltamivir Carboxylate (Control) | 0.06 | 5.97 |

Cholinesterase and Other Enzyme Inhibition

Thiophene-based compounds have also demonstrated significant inhibitory activity against other key enzymes. For instance, novel thiophene-pyrazole carboxamide derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST).[5] Furthermore, certain thiophene-2-sulfonamide derivatives are potent competitive inhibitors of lactoperoxidase (LPO).[6]

Inhibitory Constants (Ki) and IC50 Values for Selected Thiophene Derivatives:

| Compound | Target Enzyme | Ki (µM) | IC50 (nM) |

| N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (10) | AChE | 19.88 ± 3.06 | - |

| --INVALID-LINK--methanone (8) | BChE | 13.72 ± 1.12 | - |

| (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone (7) | GST | 16.44 ± 1.58 | - |

| 5-(2-thienylthio) thiophene-2-sulfonamide | LPO | 0.002 ± 0.0006 | 3.4 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

The synthesis of various 4-phenyl-(thiophen-2-yl)acetic acid derivatives often employs the Suzuki-Miyaura cross-coupling reaction.[7]

Workflow for Suzuki-Miyaura Reaction:

Caption: Suzuki-Miyaura cross-coupling workflow.

Detailed Steps:

-

In a round-bottom flask, combine 2-(4-bromothiophen-2-yl)acetic acid (1.0 equivalent), the desired substituted boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).[7]

-

Evacuate the flask and backfill with nitrogen gas; repeat this cycle five times.[7]

-

In a separate flask, prepare a 2:1 mixture of dioxane and water and degas it by bubbling with nitrogen.[7]

-

Using a syringe, add the degassed solvent mixture to the flask containing the reactants.[7]

-

The reaction mixture is then heated to allow the coupling to proceed.[7]

-

Upon completion, the product is isolated through standard work-up procedures and purified, often by high-performance liquid chromatography (HPLC).[7]

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Activity Assay

The inhibitory activity of thiophene derivatives against mPGES-1 can be assessed using microsomes from interleukin-1β-stimulated A549 cells.[7]

Workflow for mPGES-1 Activity Assay:

Caption: Isolation of mPGES-1 for activity assays.

Detailed Steps:

-

A549 cells are stimulated with interleukin-1β (1 ng/mL) for 48 hours.[7]

-

The cells are harvested and then sonicated to create a cell homogenate.[7]

-

The homogenate undergoes differential centrifugation, first at 10,000 x g for 10 minutes.[7]

-

The resulting supernatant is collected and subjected to a second centrifugation at 174,000 x g for 1 hour at 4°C.[7]

-

The final pellet contains the microsomes, which are the source of the mPGES-1 enzyme for the inhibition assay.[7]

Signaling Pathways and Cellular Effects

Beyond direct enzyme inhibition, certain 2-aminothiophene derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells, suggesting an impact on cellular signaling pathways.[8]

Proposed Anticancer Mechanism of Action

While the precise signaling cascade is not fully elucidated for all thiophene derivatives, a general proposed mechanism for 2-aminothiophene-3-carboxylic acid ester derivatives involves the suppression of protein synthesis, leading to cell cycle arrest and subsequent apoptosis in susceptible cancer cell lines.[8]

Hypothetical Signaling Pathway for Anticancer Thiophene Derivatives:

Caption: Proposed anticancer mechanism of action.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

A common and efficient method for the synthesis of 2-aminothiophene derivatives is the Gewald three-component reaction.[9][10] This reaction typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.

Logical Flow of the Gewald Reaction:

Caption: Logical steps of the Gewald reaction.

Conclusion

Thiophene and its derivatives represent a versatile and highly valuable class of compounds in drug discovery. Their primary mechanism of action often involves the potent and sometimes mechanism-based inhibition of key enzymes across a range of therapeutic areas, including metabolic, viral, and oncologic targets. The ability to readily synthesize a diverse library of these compounds through methods like the Gewald reaction and Suzuki-Miyaura coupling further enhances their appeal. While the specific mechanism of "this compound" requires further investigation, the extensive body of research on related thiophene structures provides a strong foundation and predictive framework for understanding its potential biological activity. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this and other novel thiophene derivatives to fully harness their therapeutic potential.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Thiophene derivatives as new mechanism-based inhibitors of cytochromes P-450: inactivation of yeast-expressed human liver cytochrome P-450 2C9 by tienilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. sciforum.net [sciforum.net]

An In-depth Technical Guide to 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid, identified by CAS number 201990-24-1, belongs to a class of heterocyclic compounds centered around the 3-sulfolene (2,3-dihydrothiophene-1,1-dioxide) core. This guide provides a comprehensive overview of the synthesis, potential biological activities, and key experimental methodologies related to this class of molecules. While specific quantitative biological data for the title compound is not extensively available in the public domain, this document extrapolates from the known chemistry and biological profiles of structurally related 3-sulfolene and 2-aminothiophene derivatives to provide a foundational resource for research and development.

Introduction to the 3-Sulfolene Core

The 3-sulfolene ring is a five-membered heterocyclic sulfone that serves as a versatile scaffold in medicinal chemistry. The sulfone group is a polar, aprotic moiety that can act as a hydrogen bond acceptor, potentially enhancing the physicochemical properties of drug candidates, such as solubility and metabolic stability. Derivatives of the saturated sulfolane core have been investigated for a range of biological activities, including anti-inflammatory, analgesic, antipsychotic, and HIV-1 protease inhibitory effects. The incorporation of the sulfolene or sulfolane ring can also serve as a bioisosteric replacement for other functional groups, offering a strategy to modulate the pharmacological and toxicological profiles of bioactive molecules.

Synthesis of the Core Structure and Derivatives

Proposed Synthetic Pathway

A logical synthetic route would involve the initial synthesis of 3-amino-2,3-dihydrothiophene-1,1-dioxide, which can then be alkylated with a suitable 2-haloacetic acid derivative.

Experimental Protocol: Synthesis of 3-Amino-2,3-dihydrothiophene-1,1-dioxide (Hypothetical)

This protocol is adapted from general procedures for the synthesis of 3-aminothiophenes from 3-oxotetrahydrothiophenes.

-

Step 1: Synthesis of 3-Oxotetrahydrothiophene-1,1-dioxide. This intermediate can be prepared through various established routes, often starting from commercially available materials.

-

Step 2: Oximation. The 3-oxotetrahydrothiophene-1,1-dioxide is reacted with hydroxylamine hydrochloride in a suitable solvent, such as methanol or ethanol, under reflux to form the corresponding oxime.

-

Step 3: Reduction. The resulting oxime is then reduced to the primary amine, 3-amino-2,3-dihydrothiophene-1,1-dioxide. Various reducing agents can be employed, such as zinc dust in the presence of an acid or catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound

-

Reactants: 3-Amino-2,3-dihydrothiophene-1,1-dioxide and ethyl bromoacetate.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HBr byproduct.

-

Procedure:

-

Dissolve 3-amino-2,3-dihydrothiophene-1,1-dioxide in the chosen solvent.

-

Add the base to the solution.

-

Slowly add ethyl bromoacetate to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification.

-

The final product can be purified by recrystallization or chromatography.

-

General Synthetic Strategies for 3-Sulfolene Derivatives

Several methods are employed for the synthesis of substituted 3-sulfolenes, providing access to a variety of analogs[1][2]:

-

Electrophilic Addition: Addition of electrophiles to the double bond of 3-sulfolene, often followed by elimination to regenerate the double bond in a substituted form.

-

Nucleophilic Addition: Reaction of nucleophiles with activated sulfolenes, such as 4-bromo-2-sulfolene.

-

Oxidation of Thiolane Precursors: Synthesis of the corresponding dihydrothiophene followed by oxidation of the sulfur atom to the sulfone.

-

Deprotonation and Alkylation: The protons at the C2 and C5 positions of 3-sulfolene are acidic and can be removed by a strong base, allowing for subsequent reaction with electrophiles.

Biological and Pharmacological Profile (Based on Analogs)

Direct pharmacological data for this compound is scarce. However, the broader classes of sulfolane and 2-aminothiophene derivatives have been reported to exhibit a wide range of biological activities.

Table 1: Summary of Potential Biological Activities of Sulfolane and 2-Aminothiophene Derivatives

| Biological Activity | Compound Class | Notes |

| Anti-inflammatory | Sulfolane derivatives | Certain sulfolane-based vicinal amino alcohols have shown promising anti-inflammatory and analgesic properties.[3] |

| Anticancer | Sulfolane and 2-Aminothiophene derivatives | Some derivatives have demonstrated antiproliferative activity against various cancer cell lines. |

| HIV-1 Protease Inhibition | Sulfolane derivatives | The sulfolane scaffold has been incorporated into non-peptidic HIV-1 protease inhibitors.[1][4] |

| H1 Receptor Antagonism | Sulfolane derivatives | Compounds possessing a cyclic sulfone core have been investigated as H1 receptor antagonists.[1] |

| Analgesic Activity | Sulfolane derivatives | Some sulfolane-based compounds have exhibited analgesic properties.[1] |

| Antipsychotic Activity | Sulfolane derivatives | The sulfolane moiety has been explored in the design of potential antipsychotic agents.[1] |

Disclaimer: The biological activities listed are for the general classes of compounds and not specifically for this compound. Further experimental validation is required.

Visualization of Workflows and Relationships

Proposed Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of the target compound.

Caption: Proposed synthetic workflow for the target compound.

Logical Relationship of the Core Structure to Potential Biological Activities

This diagram illustrates the relationship between the core chemical structure and the potential biological activities based on related compounds.

Caption: Potential biological activities of the core structure.

Conclusion and Future Directions

The this compound scaffold represents an interesting, yet underexplored, area of medicinal chemistry. Based on the known biological activities of related sulfolane and 2-aminothiophene derivatives, this class of compounds holds potential for the development of novel therapeutic agents. Future research should focus on the development and optimization of a reliable synthetic route to allow for the synthesis of a library of analogs. Subsequent comprehensive biological screening is necessary to elucidate the specific pharmacological profile of these compounds and to identify any potential signaling pathways they may modulate. Structure-activity relationship (SAR) studies will be crucial in guiding the design of more potent and selective derivatives.

References

- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and Synthesis of Potent HIV-1 Protease Inhibitors Containing Bicyclic Oxazolidinone Scaffold as the P2 Ligands: Structure–Activity Studies and Biological and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Review of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid and Related Thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" is a heterocyclic organic compound with the chemical formula C6H9NO4S and a molecular weight of 191.2 g/mol .[1][2] Its structure features a dihydrothiophene dioxide core, which is a five-membered ring containing a sulfur atom that has been oxidized to a sulfone, and an aminoacetic acid substituent. While this specific molecule is commercially available for research purposes, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of data regarding its synthesis, biological activity, and mechanism of action.[1][2][3] This guide, therefore, aims to provide a broader context by reviewing the known biological activities and synthetic methodologies of structurally related thiophene and dihydrothiophene derivatives, offering insights into the potential applications and research directions for the title compound.

Chemical Identity

| Property | Value | Reference |

| CAS Number | 201990-24-1 | [1][2] |

| Molecular Formula | C6H9NO4S | [1][2] |

| Molecular Weight | 191.2 g/mol | [1][2] |

| Synonyms | (1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl-amino)acetic acid | [2] |

Biological Activities of Related Thiophene and Dihydrothiophene Derivatives

Thiophene and its derivatives are recognized as "privileged" pharmacophores in medicinal chemistry due to their wide range of biological activities.[4] The incorporation of the thiophene nucleus into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic properties.

Anti-inflammatory and Anticancer Activity:

Sulfone derivatives, including those with a sulfolane (the saturated form of dihydrothiophene dioxide) core, have demonstrated notable anti-inflammatory and tumor cell growth inhibitory properties.[5][6] Certain sulfone derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) in macrophages.[6] Furthermore, some 2-aminothiophene-3-carboxylic acid ester derivatives have exhibited selective cytostatic effects against various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[7] These compounds were found to preferentially suppress protein synthesis and induce apoptosis in cancer cells.[7]

Antimicrobial and Antiviral Activity:

The thiophene scaffold is also a key component in various antimicrobial and antiviral agents.[4] For instance, novel thiophene derivatives have been identified as potent inhibitors of neuraminidase, a key enzyme in the influenza virus life cycle.[8] Additionally, 2-amino-3-acyl-tetrahydrobenzothiophene derivatives have been investigated as inhibitors of bacterial biofilm formation, presenting a potential antivirulence strategy to combat bacterial infections.[9]

Other Biological Activities:

Derivatives of 2-aminothiophene have been explored for a multitude of other therapeutic applications, including:

-

Positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R) for the potential treatment of type 2 diabetes.[10]

-

Antileishmanial agents , with some compounds showing significant activity against Leishmania amazonensis.[11]

-

Neuraminidase inhibitors for influenza treatment.[8]

Synthesis of 2-Aminothiophene Derivatives

A common and versatile method for the synthesis of 2-aminothiophenes is the Gewald reaction .[12][13][14][15][16] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[13][15][16]

Generalized Gewald Reaction Workflow

Caption: Generalized workflow of the Gewald reaction for the synthesis of 2-aminothiophenes.

Experimental Protocol: Example of a Modified Gewald Reaction

The following is a representative protocol for the synthesis of 3-acetyl-2-aminothiophenes, adapted from the literature.[13]

Materials:

-

Cyanoacetone

-

1,4-Dithian-2,5-diol (as an α-mercaptoaldehyde precursor)

-

Triethylamine

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Glacial acetic acid

Procedure:

-

A solution of crude cyanoacetone and 1,4-dithian-2,5-diol in DMF is prepared.

-

Triethylamine is added to the stirring solution. An initial exothermic reaction may be observed.

-

After a brief period at room temperature, the solution is heated to 60 °C for several hours.

-

The solvent (DMF) is removed under reduced pressure.

-

Water, diethyl ether, and glacial acetic acid are added to the oily residue to facilitate the extraction and purification of the product.

Logical Relationship for Further Research

Given the lack of specific data for "this compound," a logical approach for future research would be to investigate its biological activities based on the properties of its structural analogs.

Caption: A logical workflow for initiating research on a novel compound with limited data.

"this compound" represents a chemical entity for which there is a notable absence of published scientific data. However, the broader families of thiophene, dihydrothiophene, and sulfone derivatives are rich in biologically active compounds with potential therapeutic applications. By leveraging the knowledge of these related structures, particularly in the areas of anti-inflammatory and anticancer research, a strategic direction for the investigation of this specific molecule can be formulated. The Gewald reaction and its modifications provide a robust synthetic platform for accessing a variety of 2-aminothiophene precursors, which could be further elaborated to include the dihydrothiophene dioxide core and the amino acid side chain. Future research efforts should focus on the synthesis and subsequent biological screening of this compound to elucidate its potential as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. This compound - Protheragen [protheragen.ai]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity | MDPI [mdpi.com]

- 12. impactfactor.org [impactfactor.org]

- 13. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]

- 14. sciforum.net [sciforum.net]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

Technical Guide on the Safety and Handling of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

Disclaimer: This document provides a comprehensive overview of the recommended safety and handling procedures for "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid." It is important to note that, as a research chemical, specific and comprehensive safety and toxicological data for this compound are not publicly available. The information and recommendations provided herein are extrapolated from the chemical's structure, data on structurally related compounds, and general principles of laboratory safety. All personnel handling this compound must be technically qualified and should treat it as a substance of unknown toxicity, exercising the utmost caution.

Chemical Identity and Inferred Hazard Profile

"this compound" is a heterocyclic compound containing a sulfone group, a secondary amine, and a carboxylic acid moiety. Its chemical identity is summarized below.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 201990-24-1[1][2] |

| Molecular Formula | C₆H₉NO₄S[1][2] |

| Molecular Weight | 191.20 g/mol [1][2] |

| Synonyms | (1,1-Dioxo-2,3-dihydro-1H-1λ⁶-thiophen-3-yl-amino)acetic acid[2] |

Structural Analysis and Potential Hazards

The potential hazards of this compound are inferred from its constituent functional groups:

-

Thiophene Derivatives: Thiophene and its derivatives are a class of heterocyclic compounds with a wide range of biological activities.[3][4] Some thiophene derivatives are known to be irritants.

-

Sulfones: Sulfones, such as 3-sulfolene, can be irritating to the eyes and skin upon prolonged exposure.[5] They may also be sensitive to high temperatures.[5]

-

Secondary Amines: Secondary amines can be irritants and may pose risks for forming nitrosamine impurities, which are often potent carcinogens.[6][7] While the risk profile for complex nitrosamines from secondary amines may be lower than for those from tertiary amines, it remains a critical consideration in drug development.[7][8]

-

Carboxylic Acids: Carboxylic acids are generally acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[9][10] They may also be combustible.[10]

Inferred GHS Classification

Based on the analysis of related compounds, an inferred GHS classification is provided below. This is not a formal classification and should be used for guidance only.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation. |

Quantitative Data for Structurally Related Compounds

No specific quantitative toxicological or physical hazard data is available for the target compound. The table below presents data for related thiophene derivatives to provide a contextual reference. This data does not apply to "this compound" but may inform a preliminary risk assessment.

| Compound | CAS Number | Molecular Weight | Hazard Information |

| 2-Amino-2-(thiophen-3-yl)acetic acid | 1194-86-1 | 157.19 g/mol | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[10] |

| 3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride | 62510-60-5 | 185.65 g/mol | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[11] |

| 3-Sulfolene | 77-79-2 | 118.15 g/mol | H319: Causes serious eye irritation.[12] |

Safe Handling and Storage

Given the unknown hazard profile, stringent adherence to safe laboratory practices is mandatory.

Engineering Controls

-

All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[13]

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted to determine the necessary PPE for any specific operation.[14] The minimum required PPE includes:

| PPE Type | Standard/Specification | Purpose |

| Eye and Face Protection | ANSI Z87.1 marked safety glasses with side shields, or chemical safety goggles.[15] A face shield should be worn in addition to goggles when there is a significant splash hazard.[15][16] | Protects against splashes and airborne particles. |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile, removed immediately after contact).[15] Glove compatibility must be verified for the specific solvents being used. | Prevents skin contact. |

| Body Protection | A flame-retardant lab coat.[16][17] An apron may be required for larger quantities. | Protects clothing and skin from spills. |

| Respiratory Protection | Not typically required if work is performed in a fume hood. If aerosols may be generated outside of a hood, a NIOSH-approved respirator is necessary.[13][16] | Prevents inhalation of dust or aerosols. |

| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[16] | Protects feet from spills and falling objects. |

Hygiene Measures

-

Avoid inhalation, ingestion, and contact with skin and eyes.[18]

-

Wash hands thoroughly with soap and water after handling and before breaks, eating, drinking, or smoking.[13][18]

-

Contaminated clothing should be removed immediately and washed before reuse.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[12][14]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][14]

-

Store away from heat and sources of ignition.[9]

Emergency Procedures

First Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][18]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[14][18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14][18]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][14]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

-

Specific Hazards: Combustion may produce hazardous gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[14]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[14]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2. Ensure adequate ventilation. Avoid generating dust.[12][18]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[12]

-

Containment and Cleanup: For a solid spill, carefully sweep up and shovel the material into a suitable, labeled container for disposal. Avoid creating dust. Clean the spill area with a suitable solvent and then wash with soap and water.[14][18]

Proposed Experimental Safety Assessment Protocols

As a new chemical entity (NCE), a thorough toxicological assessment is required to characterize its safety profile.[19][20] The following are generalized protocols for foundational safety studies.

General Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for the initial safety assessment of a novel research compound.

Caption: Workflow for toxicological assessment of a new chemical.

Experimental Protocols

Protocol 5.2.1: In Vitro Cytotoxicity Assay

-

Objective: To determine the concentration of the compound that causes 50% inhibition of cell viability (IC50) in cultured human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).

-

Methodology:

-

Culture cells in 96-well plates until they reach approximately 80% confluency.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Treat the cells with the various concentrations of the compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

After the incubation period, assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Protocol 5.2.2: Bacterial Reverse Mutation (Ames) Test (OECD Guideline 471)

-

Objective: To assess the mutagenic potential of the compound by testing its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

Methodology:

-

Select at least five strains of bacteria (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

-

Perform the assay both with and without a metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.

-

Expose the bacterial strains to a range of concentrations of the test compound on agar plates deficient in the required amino acid (e.g., histidine for Salmonella).

-

Include a vehicle control and positive controls for each strain, both with and without S9 activation.

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid).

-

A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

-

Logical Workflow for Handling and Disposal

The following diagram provides a logical decision-making process for safely handling a research chemical with an unknown hazard profile.

Caption: Decision workflow for handling chemicals of unknown hazard.

Disposal

-

Dispose of this compound and any contaminated materials as hazardous chemical waste.

-

Follow all applicable federal, state, and local regulations for waste disposal.[21]

-

Do not dispose of down the drain or into the environment.[12] Package waste in sealed, properly labeled containers for collection by trained personnel.

References

- 1. PPE and Safety for Chemical Handling [acsmaterial.com]

- 2. nj.gov [nj.gov]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-SULFOLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. ⚖️ Risk assessment not strong enough, specifically on related impurities containing secondary amine - Risk Assessment Strategy / Tools & Technology - Nitrosamines Exchange [nitrosamines.usp.org]

- 7. Redefining Nitrosamine Risks: A Fresh Perspective on Pharmaceuticals -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]

- 8. Amine promiscuity and toxicology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 11. Carboxylic Acids Group - information sheet - Canada.ca [canada.ca]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]

- 15. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 16. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 17. ehs.princeton.edu [ehs.princeton.edu]

- 18. fishersci.pt [fishersci.pt]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. triphasepharmasolutions.com [triphasepharmasolutions.com]

Methodological & Application

Application Notes and Protocols for 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

For Research Use Only

Introduction